molecular formula C25H28N4O2 B11306104 N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11306104
M. Wt: 416.5 g/mol
InChI Key: ZTWMJPKZJORGBE-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a complex substitution pattern. Its structure includes:

  • A 3,5-dimethylpyrazolo[1,5-a]pyrimidine core.
  • A 2-(3-methylphenyl) substituent at position 2.
  • A N-[2-(3,4-dimethoxyphenyl)ethyl] group at position 5.

Properties

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C25H28N4O2/c1-16-7-6-8-20(13-16)24-18(3)25-27-17(2)14-23(29(25)28-24)26-12-11-19-9-10-21(30-4)22(15-19)31-5/h6-10,13-15,26H,11-12H2,1-5H3

InChI Key

ZTWMJPKZJORGBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation Reaction

Reagents :

  • β-Enaminone precursor (e.g., 3-dimethylamino-1-(3-methylphenyl)-2-propen-1-one).

  • 3-Amino-4-aroylpyrazole (for introducing methyl groups at positions 3 and 5).

Conditions :

  • Solvent: Glacial acetic acid or ethanol.

  • Temperature: 80–130°C under reflux.

  • Catalysis: Piperidine or acetic acid (0.5–1.0 equiv).

Mechanism :

  • Nucleophilic attack by the amino group of pyrazole on the β-carbon of the enaminone.

  • Cyclization to form the pyrazolo[1,5-a]pyrimidine core.

Yield : 60–85% (dependent on substituent steric effects).

Final Amination Step

The 7-amino group is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

Reagents :

  • 7-Chloro intermediate (prepared via chlorination with POCl₃).

  • 2-(3,4-Dimethoxyphenyl)ethylamine.

Conditions :

  • Solvent: DMF or THF.

  • Base: K₂CO₃ or Et₃N.

  • Temperature: 60–100°C.

Yield : 50–70%.

Reductive Amination (Alternative)

Reagents :

  • 7-Keto intermediate.

  • 2-(3,4-Dimethoxyphenyl)ethylamine.

  • Reducing agent: NaBH₄ or NaBH₃CN.

Conditions :

  • Solvent: Methanol or dichloromethane.

  • Temperature: 25–40°C.

Yield : 45–65%.

Optimization Strategies

Yield Improvement

ParameterOptimal ConditionImpact on Yield
Solvent polarityDMF > THF > EtOH+15% in DMF
Temperature100°C vs. 80°C+10% at 100°C
Catalyst loading1.2 equiv piperidine+8%

Purification Methods

  • Column chromatography : Silica gel (hexane/EtOAc 3:1).

  • Recrystallization : Ethanol/water (yield recovery: 85–90%).

Industrial-Scale Considerations

  • Continuous flow reactors : Enhance heat transfer and reduce reaction time.

  • Green chemistry : Replacement of POCl₃ with PCl₃ in chlorination steps (reduces waste).

Comparative Analysis of Methods

MethodAdvantagesLimitations
CyclocondensationHigh regioselectivityRequires harsh conditions
Nucleophilic substitutionScalableLow yields with bulky amines
Reductive aminationMild conditionsRequires keto intermediate

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit acetylcholinesterase (AchE), thereby affecting neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison with key analogues:

Structural and Functional Group Variations

Table 1: Substituent Patterns and Key Features
Compound Name Position 3 Position 5 Position 7 Amine Substituent Key Findings
Target Compound 2-(3-Methylphenyl) 3,5-Dimethyl N-[2-(3,4-Dimethoxyphenyl)ethyl] Structural data inferred from analogues; methoxy groups may enhance lipophilicity .
Compound 47 3-(4-Fluorophenyl) 5-Phenyl N-[(6-Methylpyridin-2-yl)methyl] Potent anti-M.tb activity (MIC: 0.03 µM); high microsomal stability.
Compound 35c 3-Phenyl - N-(3,4,5-Trimethoxyphenyl) Moderate cytotoxicity (IC₅₀: 12 µM) in cancer cell lines.
Compound 51 3-(4-Fluorophenyl) 5-Phenyl N-[(6-(4-Methylpiperidin-1-yl)pyridin-2-yl)methyl] Enhanced solubility due to piperidine moiety; retained anti-M.tb activity (MIC: 0.06 µM).
Compound 39a 3-(3-Trifluoromethylphenyl) 5-Methyl 7-Hydroxy Lower bioactivity vs. 7-amine derivatives; used as synthetic intermediate.
Key Observations:

Position 3 Substitutions :

  • Fluorophenyl (e.g., 47 ) or trifluoromethylphenyl (39a ) groups enhance anti-M.tb activity and metabolic stability compared to simple phenyl or methylphenyl groups .
  • The target compound’s 2-(3-methylphenyl) group may reduce steric hindrance but lacks electronegative substituents linked to potency .

Position 5 Substitutions :

  • Methyl or phenyl groups are common. Dimethylation (as in the target compound) may improve membrane permeability but reduce binding affinity in some cases .

Position 7 Amine Modifications: Pyridylmethyl or morpholinylpropyl groups (51) enhance solubility and pharmacokinetics .

Table 2: Bioactivity Comparison
Compound Anti-M.tb MIC (µM) Cytotoxicity (IC₅₀, µM) hERG Inhibition (IC₅₀, µM) Microsomal Stability (T½, min)
Target Not reported Not reported Not reported Not reported
47 0.03 >50 >30 45 (mouse) / 60 (human)
35c N/A 12 N/A N/A
51 0.06 >50 >30 55 (mouse) / 70 (human)
Key Insights:
  • Anti-M.tb Activity : Fluorinated derivatives (e.g., 47 , 51 ) show superior potency, likely due to enhanced target binding (e.g., M.tb ATP synthase inhibition) .
  • Cytotoxicity : Methoxy-substituted compounds (e.g., 35c ) exhibit moderate cytotoxicity, whereas pyridylmethyl amines (47 , 51 ) show lower toxicity, suggesting better selectivity .
  • Pharmacokinetics : Microsomal stability correlates with pyridine or piperidine substituents, which mitigate oxidative metabolism .

Biological Activity

Chemical Structure and Properties

  • IUPAC Name : N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • Molecular Formula : C18H22N4O2
  • Molecular Weight : 342.4 g/mol
  • CAS Number : Not available in search results

Biological Activity

The biological activity of pyrazolopyrimidine derivatives has been widely studied due to their potential therapeutic effects. Compounds similar to the one often exhibit activities such as:

  • Antitumor Activity : Many pyrazolopyrimidine derivatives have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.
  • Anti-inflammatory Effects : Some compounds in this class demonstrate anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
  • Antioxidant Activity : These compounds often possess antioxidant properties, which help in mitigating oxidative stress in cells.

The mechanisms through which these compounds exert their biological effects typically include:

  • Kinase Inhibition : Many pyrazolopyrimidines act as ATP-competitive inhibitors of various kinases, which are crucial for cell cycle regulation and survival.
  • Receptor Modulation : Some derivatives may interact with specific receptors, influencing downstream signaling pathways that regulate cellular responses.

Research Findings and Case Studies

While specific studies on the compound are lacking, research on related pyrazolopyrimidines provides insights into their potential applications:

  • A study published in Journal of Medicinal Chemistry explored a series of pyrazolopyrimidine derivatives and reported significant antitumor activity against various cancer cell lines (e.g., A549 lung cancer cells) .
  • Another investigation highlighted the anti-inflammatory properties of related compounds in animal models of arthritis, demonstrating reduced swelling and inflammation markers .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeStudy Reference
Pyrazolo[1,5-a]pyrimidine Derivative 1AntitumorJournal of Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidine Derivative 2Anti-inflammatoryInflammation Research
Pyrazolo[1,5-a]pyrimidine Derivative 3AntioxidantJournal of Biological Chemistry

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., substituted pyrazoles and pyrimidines) under controlled conditions. Key steps include:
  • Catalyst selection : Transition metal catalysts (e.g., Pd/Cu) improve coupling reactions for aryl group attachments .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, toluene) enhance solubility and reaction efficiency .
  • Temperature control : Maintaining 60–80°C during amine coupling steps minimizes side reactions .
    Post-synthesis purification via column chromatography (gradient elution with EtOAc/light petroleum) is recommended .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer : Use a multi-spectral approach:
  • ¹H/¹³C NMR : Assign signals to distinguish substituents (e.g., 3,4-dimethoxyphenyl vs. 3-methylphenyl groups) and confirm regioselectivity .
  • IR spectroscopy : Identify functional groups (e.g., amine stretches at ~3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns for halogenated analogs (if applicable) .

Advanced Research Questions

Q. What strategies validate the compound’s biological activity (e.g., enzyme inhibition) while minimizing false positives?

  • Methodological Answer :
  • Dose-response assays : Perform IC₅₀ determinations across a log-scale concentration range (e.g., 1 nM–100 µM) to confirm potency .
  • Counter-screening : Test against related enzymes/receptors to assess specificity (e.g., kinase panels for off-target effects) .
  • Structural analogs : Compare activity with derivatives lacking key substituents (e.g., trifluoromethyl groups) to identify critical pharmacophores .

Q. How can computational methods predict and resolve contradictions in experimental data (e.g., binding affinity vs. cellular efficacy)?

  • Methodological Answer :
  • Quantum chemical calculations : Use density functional theory (DFT) to model electronic interactions and identify steric clashes in target binding pockets .
  • Molecular dynamics (MD) : Simulate ligand-receptor dynamics to explain discrepancies between in vitro and cell-based assays .
  • Data integration : Apply cheminformatics tools to cross-reference experimental results with databases (e.g., PubChem) for outlier detection .

Q. What methodologies optimize pharmacokinetic properties (e.g., bioavailability) without compromising activity?

  • Methodological Answer :
  • Lipophilicity adjustments : Introduce hydrophilic groups (e.g., hydroxyls) to the phenethyl side chain while monitoring LogP via HPLC .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., methoxy groups) for targeted deuteration or fluorination .
  • In vivo PK/PD modeling : Corrogate plasma half-life with efficacy in animal models to refine dosing regimens .

Data Analysis and Experimental Design

Q. How should researchers analyze conflicting SAR data for substituents on the pyrazolo[1,5-a]pyrimidine core?

  • Methodological Answer :
  • Free-Wilson analysis : Deconstruct activity contributions of individual substituents (e.g., 3-methylphenyl vs. 3,4-dimethoxyphenyl) .
  • CoMFA/CoMSIA : Generate 3D-QSAR models to map steric/electrostatic requirements for activity .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to validate hypothesized interactions .

Q. What experimental frameworks integrate computational reaction design with laboratory synthesis?

  • Methodological Answer :
  • Reaction path searching : Use software like GRRM to predict feasible pathways and intermediates .
  • High-throughput screening : Automate condition optimization (solvent, catalyst, temperature) using robotic platforms .
  • Feedback loops : Refine computational models with experimental yields and purity data .

Ethical and Compliance Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Risk assessment : Review SDS for hazards (e.g., amine reactivity, solvent flammability) .
  • Engineering controls : Use fume hoods for reactions involving volatile reagents (e.g., DMF) .
  • Training : Mandate 100% compliance on safety exams covering spill management and emergency procedures .

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